molecular formula C14H12O2 B1587343 4-(3-Methylphenyl)benzoic acid CAS No. 5728-33-6

4-(3-Methylphenyl)benzoic acid

Cat. No.: B1587343
CAS No.: 5728-33-6
M. Wt: 212.24 g/mol
InChI Key: CVFLWXCNPWFJEH-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of benzoic acid, where a methyl group is attached to the benzene ring at the meta position relative to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 3-methylbiphenyl using strong oxidizing agents such as potassium permanganate or chromic acid . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

Comparison: 4-(3-Methylphenyl)benzoic acid is unique due to the position of the methyl group, which can influence its chemical reactivity and physical properties. For instance, the meta position of the methyl group can affect the compound’s electron density and steric hindrance, leading to different reactivity patterns compared to its para-substituted analogs .

Properties

IUPAC Name

4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFLWXCNPWFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374920
Record name 4-(3-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-33-6
Record name 3′-Methyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methyl-biphenyl-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3′-methyl-[1,1′-biphenyl]-4-carboxylic acid ethyl ester of Step A (3.3 g, 13.7 mmol) in tetrahydrofuran (40 mL) and 1 N sodium hydroxide (27.5 mL, 27.5 mmol) was heated at reflux overnight. After cooling, the reaction was concentrated in vacuo. The residue was acidified with 2N hydrochloric acid to yield a white solid which was collected by filtration and dried under vacuum to provide the title compound (2.9 g, 99.7%) as a white solid, m.p. 198-200° C.
Name
3′-methyl-[1,1′-biphenyl]-4-carboxylic acid ethyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
99.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions "high optical anisotropy" as a desirable property. How does the structure of 4-(3-Methylphenyl)benzoic acid, with its biphenyl core, contribute to this property?

A: Optical anisotropy arises from the difference in a molecule's ability to interact with light polarized along different axes. Biphenyl compounds, like this compound, often exhibit high optical anisotropy due to their elongated, somewhat rigid structure. This shape can lead to a significant difference in electron density along the molecule's long axis compared to its short axis. This difference in electron density translates to a difference in how easily light can polarize along those axes, resulting in birefringence, a key characteristic of optically anisotropic materials. []

Q2: The researchers designed mixtures to fine-tune properties like spontaneous polarization. How might the presence of a carboxylic acid group in this compound influence its interactions within a liquid crystal mixture?

A: The carboxylic acid group in this compound offers a site for both hydrogen bonding and potential dipole-dipole interactions. In a liquid crystal mixture, these interactions can influence the molecular packing and overall organization of the liquid crystal phases. For example, hydrogen bonding between this compound and other components could lead to the formation of supramolecular structures, impacting the material's viscosity, helical pitch (if chiral), and response to electric fields. These factors are crucial in determining the electro-optic properties of ferroelectric liquid crystals. []

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